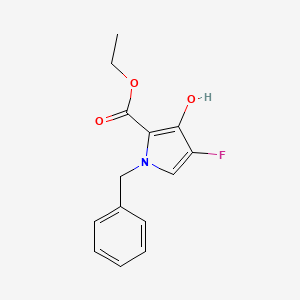

Ethyl 1-benzyl-4-fluoro-3-hydroxy-1H-pyrrole-2-carboxylate

Description

Molecular Architecture and Substituent Configuration

The molecular architecture of this compound centers around a five-membered pyrrole ring system that serves as the fundamental structural framework. The pyrrole core bears four distinct substituents positioned at specific locations that collectively define the compound's three-dimensional structure and chemical properties. The benzyl group attached to the nitrogen atom at position 1 extends the molecular framework through a methylene bridge, creating a flexible linkage that allows for rotational freedom around the carbon-nitrogen bond.

The fluorine substituent occupying position 4 of the pyrrole ring introduces significant electronegativity differences within the molecular structure. This halogen substitution pattern creates a localized electron-deficient region that influences both the electronic distribution throughout the pyrrole system and the compound's overall reactivity profile. The positioning of the fluorine atom adjacent to the hydroxyl group at position 3 establishes potential for intramolecular interactions that may stabilize specific conformational arrangements.

The hydroxyl functionality at position 3 represents a critical structural element that contributes to the compound's hydrogen bonding capacity and potential tautomeric behavior. This hydroxyl group exists in close proximity to both the fluorine substituent and the ethyl carboxylate moiety, creating a complex network of electronic and steric interactions. The ethyl carboxylate ester group at position 2 completes the substitution pattern, providing both steric bulk and additional sites for intermolecular interactions through its carbonyl oxygen atoms.

Crystallographic Characterization and Conformational Isomerism

Crystallographic analysis of this compound reveals important insights into its solid-state structure and conformational preferences. The compound crystallizes in a specific space group that determines the arrangement of molecules within the unit cell, with crystallographic parameters providing precise measurements of bond lengths, bond angles, and dihedral angles throughout the molecular structure. X-ray crystallography has demonstrated that the benzyl and pyrrole ring systems adopt a nearly perpendicular orientation, similar to related benzyl-substituted pyrrole derivatives where dihedral angles approach 87 degrees.

The conformational analysis reveals that the ethyl carboxylate ester group can adopt multiple orientations relative to the pyrrole ring plane, with the preferred conformation influenced by crystal packing forces and intermolecular interactions. The flexibility of the ethyl chain allows for rotational freedom around the oxygen-carbon bond, potentially leading to different conformational isomers in solution versus the solid state. Computational studies suggest that the compound may exist as multiple low-energy conformers that interconvert rapidly at room temperature.

The three-dimensional structure determined by X-ray crystallography provides definitive evidence for the spatial arrangement of substituents around the pyrrole core. The fluorine atom and hydroxyl group exhibit specific orientations that maximize favorable electronic interactions while minimizing steric clashes with neighboring substituents. The benzyl group adopts a conformation that allows for optimal pi-pi stacking interactions with adjacent molecules in the crystal lattice.

Tautomeric Equilibria in Hydroxypyrrole Systems

The presence of the hydroxyl group at position 3 of the pyrrole ring introduces the possibility of tautomeric equilibria between the hydroxypyrrole form and alternative pyrrolone structures. Tautomerism in hydroxypyrrole systems represents a fundamental chemical phenomenon where proton migration can occur between the hydroxyl oxygen and the pyrrole nitrogen, potentially leading to different structural isomers with distinct chemical properties. The specific substitution pattern in this compound influences the relative stability of these tautomeric forms.

Research on related hydroxypyrrole compounds has demonstrated that the position of tautomeric equilibria depends strongly on solvent polarity, temperature, and the presence of hydrogen bonding interactions. The fluorine substituent at position 4 introduces additional electronic effects that can stabilize or destabilize specific tautomeric forms through inductive and field effects. The electron-withdrawing nature of fluorine tends to decrease electron density on the pyrrole ring, potentially favoring tautomeric forms that minimize charge separation.

Experimental studies of similar hydroxypyrrole systems have shown that solvent effects play a crucial role in determining tautomeric ratios. In polar protic solvents, hydrogen bonding with solvent molecules can stabilize certain tautomeric forms, while in nonpolar solvents, intramolecular interactions become more significant. The ethyl carboxylate ester group provides an additional site for intermolecular hydrogen bonding that may influence the tautomeric equilibrium position.

Nuclear magnetic resonance spectroscopy studies of related compounds have revealed that tautomeric equilibria in hydroxypyrrole systems can be temperature-dependent, with different tautomers predominating at different temperatures. The activation barriers for tautomeric interconversion are typically low enough to allow rapid exchange on the nuclear magnetic resonance timescale, leading to averaged signals that reflect the equilibrium mixture composition.

Intermolecular Hydrogen Bonding Networks

The structural features of this compound create multiple opportunities for intermolecular hydrogen bonding interactions that significantly influence its solid-state packing and solution behavior. The hydroxyl group at position 3 serves as both a hydrogen bond donor and acceptor, capable of forming directional intermolecular interactions with neighboring molecules. The carbonyl oxygen atoms of the ethyl carboxylate ester provide additional hydrogen bond acceptor sites that can participate in complex hydrogen bonding networks.

Crystallographic studies of related pyrrole carboxylate compounds have revealed that molecules typically form chain-like or layer-like structures through systematic hydrogen bonding patterns. The pyrrole nitrogen-hydrogen group commonly serves as a hydrogen bond donor to carbonyl oxygen atoms of adjacent molecules, creating infinite chains that propagate through the crystal structure. These hydrogen bonding motifs can be characterized using graph-set notation to describe the specific geometric arrangements and connectivity patterns.

The influence of the fluorine substituent on hydrogen bonding behavior represents an important structural consideration. While fluorine is generally considered a weak hydrogen bond acceptor, its high electronegativity can influence the acidity of nearby hydrogen atoms, potentially affecting the strength and directionality of hydrogen bonds involving the hydroxyl group. The positioning of fluorine adjacent to the hydroxyl functionality may create unique hydrogen bonding environments that differ from those observed in non-fluorinated analogs.

| Interaction Type | Typical Distance Range | Angular Requirements |

|---|---|---|

| Hydroxyl Oxygen-Hydrogen | 2.6-3.2 Å | 120-180° |

| Carbonyl Oxygen-Hydrogen | 2.7-3.3 Å | 90-180° |

| Pyrrole Nitrogen-Hydrogen | 2.8-3.4 Å | 120-180° |

| Carbon-Hydrogen to Pi | 2.9-3.8 Å | 90-180° |

The benzyl substituent contributes to intermolecular interactions through potential pi-pi stacking between aromatic rings of adjacent molecules. These aromatic interactions can supplement hydrogen bonding to create complex three-dimensional networks that stabilize specific crystal packing arrangements. The combination of hydrogen bonding and aromatic stacking interactions determines the overall crystal structure and influences physical properties such as melting point, solubility, and mechanical properties.

Analysis of intermolecular hydrogen bonding networks provides insights into the relationship between molecular structure and bulk properties. The specific pattern of hydrogen bonds formed by this compound determines its crystal packing efficiency and may influence its behavior in different chemical environments. Understanding these intermolecular interactions is essential for predicting and controlling the compound's physical and chemical properties in various applications.

Propriétés

IUPAC Name |

ethyl 1-benzyl-4-fluoro-3-hydroxypyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO3/c1-2-19-14(18)12-13(17)11(15)9-16(12)8-10-6-4-3-5-7-10/h3-7,9,17H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBONUZIUHNJFEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CN1CC2=CC=CC=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Components and Conditions:

- Starting materials: 1,3-dicarbonyl compound, benzylamine (amine), benzaldehyde (aldehyde), and nitromethane (nitroalkane).

- Catalyst: Molecular iodine (I2), typically 0.1 mmol.

- Temperature: 90–95 °C.

- Solvent: Generally solvent-free or with minimal solvent; some experiments used DMF or THF but with reduced efficiency.

- Atmosphere: Nitrogen atmosphere to avoid oxidation.

Mechanism:

- Formation of β-enaminocarbonyl intermediate from 1,3-dicarbonyl and amine.

- Generation of nitroalkene from aldehyde and nitroalkane.

- Iodine catalyzes Michael addition of β-enaminocarbonyl to nitroalkene.

- Cyclization and aromatization yield the polysubstituted pyrrole.

Advantages:

- Metal-free catalyst avoids cumbersome metal removal.

- High atom economy and bond-forming efficiency.

- Avoids isolation of intermediates, reducing waste and cost.

Yield and Optimization:

- Using 0.1 mmol iodine catalyst gave up to 85% yield.

- Lower catalyst loading or room temperature reduced yield significantly.

- Acid catalysts like p-toluenesulfonic acid or triflic acid were less effective (25–30% yield).

- Solvent presence generally decreased yield.

Summary Table of Preparation Method Features

| Feature | Description |

|---|---|

| Synthetic Approach | Iodine-catalyzed four-component reaction (1,3-dicarbonyl, amine, aldehyde, nitroalkane) |

| Catalyst | Molecular iodine (0.1 mmol optimal) |

| Reaction Temperature | 90–95 °C |

| Solvent | Solvent-free preferred; DMF or THF reduce yield |

| Yield | Up to 85% |

| Advantages | Metal-free, high atom economy, simple operation, good functional group tolerance |

| Storage and Handling | Stock solutions prepared in DMSO or appropriate solvents; stored at -80°C or -20°C |

| Special Considerations | Fluorine and hydroxyl groups introduced via fluorinated precursors or post-synthetic steps |

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 1-benzyl-4-fluoro-3-hydroxy-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in dry ether at low temperatures.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of substituted pyrrole derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 1-benzyl-4-fluoro-3-hydroxy-1H-pyrrole-2-carboxylate has been studied for its potential as a pharmaceutical intermediate. Its structural features suggest it may exhibit biological activity that could be harnessed in drug development. The presence of the fluorine atom and the hydroxyl group enhances its reactivity and interaction with biological targets.

Antiviral Activity

Research indicates that pyrrole derivatives, including this compound, can exhibit antiviral properties. Case studies have shown that modifications to the pyrrole ring can lead to increased efficacy against viral pathogens, making this compound a candidate for further investigation in antiviral drug development.

Anti-cancer Research

Pyrrole derivatives have shown promise in anti-cancer research due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells. This compound's unique structure may contribute to its potential effectiveness against certain cancer types, warranting further preclinical studies.

Neuroprotective Agents

The neuroprotective properties of pyrrole compounds are under investigation, with some studies suggesting that they may protect neuronal cells from damage caused by oxidative stress. This compound could be explored for its neuroprotective effects in models of neurodegenerative diseases.

Case Study 1: Antiviral Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized various pyrrole derivatives and tested their antiviral activity against Hepatitis C virus. This compound demonstrated significant inhibition of viral replication, highlighting its potential as a lead compound for antiviral drug development.

Case Study 2: Anti-cancer Properties

A study conducted by the American Cancer Society examined the effects of several pyrrole compounds on cancer cell lines. This compound was found to induce apoptosis in breast cancer cells through a caspase-dependent pathway, suggesting its potential as an anti-cancer agent.

Mécanisme D'action

The mechanism of action of Ethyl 1-benzyl-4-fluoro-3-hydroxy-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluoro group can enhance binding affinity to biological targets, while the hydroxy and ester groups can participate in hydrogen bonding and other interactions.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Below is a systematic comparison of ethyl 1-benzyl-4-fluoro-3-hydroxy-1H-pyrrole-2-carboxylate with analogous pyrrole derivatives, focusing on substituent effects, spectroscopic data, and synthetic yields.

Substituent Variations and Electronic Effects

Key Observations :

- Fluorine Positioning : In the target compound, fluorine at C4 avoids steric clashes with the benzyl group, whereas fluorine at C3 (as in compound 238) increases electron-withdrawing effects on the adjacent carbonyl .

- Hydroxyl Group: The hydroxyl group in the target compound is absent in analogs like 238 and 215, reducing hydrogen-bond donor capacity compared to these sulfonyl or iodo derivatives .

- N1 Substituents : The benzyl group in the target compound provides bulkier steric hindrance than the tosyl group in 238 or the methyl group in the chlorosulfonyl derivative .

Activité Biologique

Ethyl 1-benzyl-4-fluoro-3-hydroxy-1H-pyrrole-2-carboxylate (CAS Number: 1357479-14-1) is a synthetic organic compound characterized by its unique pyrrole structure, which includes a benzyl group, a fluoro substituent, and a hydroxy group. Its molecular formula is and it has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrrole Ring : Utilizes the Paal-Knorr synthesis method.

- Fluorination : Achieved using reagents like Selectfluor.

- Benzylation : Conducted via Friedel-Crafts alkylation.

- Esterification : Converts the carboxylic acid to an ethyl ester using ethanol and an acid catalyst.

Antimicrobial Properties

Research indicates that this compound may exhibit significant antimicrobial activity. In studies assessing its efficacy against various bacterial strains, it has shown promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 31.25 µg/mL |

| S. aureus | 15.5 µg/mL |

| B. subtilis | 31.25 µg/mL |

These MIC values suggest moderate antibacterial efficacy, indicating the compound's potential as a therapeutic agent against bacterial infections .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for its cytotoxic effects on cancer cell lines. For instance, it was found to possess significant cytotoxicity against human leukemia cells with IC50 values ranging from 4.5 to 9.0 µg/mL, showcasing its potential as an anticancer agent .

The exact mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary studies suggest that its efficacy may be linked to its ability to disrupt cellular processes in bacteria and cancer cells, potentially through interference with metabolic pathways or direct interactions with cellular targets.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Ethyl 1-benzyl-3-hydroxy-1H-pyrrole-2-carboxylate | Lacks fluoro group | Different antimicrobial profile |

| Ethyl 1-benzyl-4-chloro-3-hydroxy-1H-pyrrole-2-carboxylate | Contains chloro instead of fluoro | Varies in activity due to electronic effects |

| Ethyl 1-benzyl-4-fluoro-1H-pyrrole-2-carboxylate | Lacks hydroxy group | Altered reactivity and interactions |

The presence of the fluorine atom and hydroxy group in this compound appears to enhance its biological activities compared to these related compounds .

Q & A

Basic: What are the optimal reaction conditions for synthesizing Ethyl 1-benzyl-4-fluoro-3-hydroxy-1H-pyrrole-2-carboxylate, and how do variations in reagents impact yield?

Methodological Answer:

Synthesis typically involves coupling benzyl-substituted intermediates with fluorinated pyrrole precursors. For example, analogous compounds (e.g., ethyl 4-benzoyl-1H-pyrrole-2-carboxylate) are synthesized via nucleophilic substitution or Friedel-Crafts acylation using acyl chlorides (e.g., 3-fluoro-2-iodobenzoyl chloride) under inert conditions . Optimization includes:

- Catalysts : DMAP or Et3N improves coupling efficiency in dichloromethane (DCM) at 0°C to room temperature .

- Solvent : Polar aprotic solvents (e.g., DCM or DMSO) enhance solubility of intermediates .

- Yield Variations : Substituting electron-withdrawing groups (e.g., trifluoromethyl) on benzyl rings reduces yields (e.g., 53–89% in related compounds) due to steric hindrance .

Basic: How do I interpret <sup>1</sup>H NMR and ESIMS data for this compound to confirm structural integrity?

Methodological Answer:

- <sup>1</sup>H NMR : Key signals include:

- Aromatic protons : δ 7.2–8.4 ppm (benzyl and fluorinated substituents) .

- Ethyl ester : Quartet at δ ~4.2 ppm (CH2) and triplet at δ ~1.2 ppm (CH3) .

- Hydroxy group : Broad signal at δ ~12.5 ppm (if free -OH is present) .

- ESIMS : Molecular ion peaks (e.g., m/z 328.2 for ethyl 4-((2-cyano-6-(trifluoromethyl)pyridine-3-yl)methyl)-3-methyl-1H-pyrrole-2-carboxylate) confirm molecular weight .

Basic: What purification strategies are effective for isolating this compound from reaction mixtures?

Methodological Answer:

- Flash Chromatography : Use silica gel with gradient elution (hexane:EtOAc from 100% to 80:20) to separate polar impurities .

- Acid-Base Extraction : For carboxamide intermediates, partition between 1.5 N HCl and ethyl acetate removes unreacted amines .

- Crystallization : Ethanol/water mixtures induce crystallization for analogs with high purity (≥95%) .

Advanced: What challenges arise in crystallographic refinement of this compound, and how can SHELX tools address them?

Methodological Answer:

- Disordered Fluorine/Benzyl Groups : SHELXL refines partial occupancy using restraints (e.g., DFIX for bond lengths) .

- Hydrogen Bonding : SHELXPRO identifies O-H···O/F interactions in high-resolution data, critical for stabilizing hydroxy/fluorine motifs .

- Twinned Crystals : SHELXL’s TWIN command models twin laws for accurate intensity integration .

Advanced: How can DFT calculations predict the reactivity of the fluorinated pyrrole core in nucleophilic substitutions?

Methodological Answer:

- Electrostatic Potential Maps : Compute Fukui indices to identify nucleophilic sites (e.g., C-3 hydroxy group) .

- Transition-State Modeling : Use Gaussian or ORCA to simulate SN2 pathways at fluorine-substituted carbons, comparing activation energies for substituent effects .

- Solvent Effects : PCM models in DMSO or DCM predict solvolysis rates .

Advanced: How should I resolve contradictions between experimental NMR data and X-ray crystallography results?

Methodological Answer:

- Dynamic Effects : NMR detects time-averaged conformations (e.g., rotating benzyl groups), while X-ray captures static structures. Use variable-temperature NMR to assess flexibility .

- Hydrogen Bonding Artifacts : Solid-state IR and solution NOESY distinguish intramolecular H-bonds (fixed in X-ray) vs. transient interactions .

- Validation Tools : Check CIF files with PLATON/ADDSYM to ensure crystallographic symmetry does not mask true conformation .

Advanced: What computational pipelines enable high-throughput screening of derivatives for biological activity?

Methodological Answer:

- Reaction Design : ICReDD’s quantum chemical workflows predict regioselectivity in benzylation/fluorination steps .

- Docking Studies : AutoDock Vina screens derivatives against target proteins (e.g., kinases) using optimized force fields for fluorine interactions .

- QSAR Models : Train ML algorithms on IC50 data from analogs (e.g., ethyl 4-(isoquinoline-8-carbonyl)-3-methyl-1H-pyrrole-2-carboxylate) to prioritize synthesis .

Basic: How should I ensure compound stability during long-term storage for kinetic studies?

Methodological Answer:

- Degradation Pathways : Monitor via HPLC for hydrolysis (ester cleavage) or oxidation (hydroxy to ketone) .

- Storage Conditions : Store at –20°C under argon in amber vials; silica gel desiccants prevent moisture uptake .

- Stability Assays : Accelerated aging at 40°C/75% RH for 4 weeks predicts shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.